(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
説明
特性
IUPAC Name |
methyl 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCC1=C[C@@H](CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41138-61-8 | |
| Record name | Norprostol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041138618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORPROSTOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FN9N3JXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
General Synthetic Strategy
The compound is typically synthesized via multi-step transformations starting from commercially available precursors such as suberic acid or cyclooctanone derivatives. The synthetic route involves:
- Construction of the cyclopentenone ring system,
- Introduction of the hydroxy and keto functionalities at specific positions,
- Formation of the heptanoate side chain,
- Control of stereochemistry at the 3-hydroxy position to obtain the (R)-enantiomer.
Detailed Preparation Method from Suberic Acid (Jiang et al., 2017)
This practical synthesis route, published in the Journal of Saudi Chemical Society, achieves the target compound in 40% overall yield over five steps starting from suberic acid.
- Friedel-Crafts Reaction: Zinc chloride (ZnCl₂) catalyzed Friedel-Crafts acylation between furan and 2,9-oxonanedione forms an intermediate 8-(furan-2-yl)-8-oxooctanoic acid.
- Methylation: Sulfuric acid catalyzed methylation converts the acid to its methyl ester.
- Reduction: Subsequent reduction steps prepare the molecule for ring rearrangement.
- Piancatelli Rearrangement: ZnCl₂ catalyzed rearrangement transforms the furan ring into the cyclopentenone ring, introducing the 3-hydroxy and 5-oxo functionalities.
Summary Table of Jiang et al. Synthesis:
| Step | Reaction Type | Reagents/Catalysts | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | ZnCl₂, furan, 2,9-oxonanedione | 8-(furan-2-yl)-8-oxooctanoic acid | Not specified |
| 2 | Acid-catalyzed Methylation | H₂SO₄, MeOH | Methyl ester of above acid | Not specified |
| 3 | Reduction | Reducing agent (e.g., NaBH₄) | Reduced intermediate | Not specified |
| 4 | Piancatelli Rearrangement | ZnCl₂ | (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | 40% (overall) |
This route is notable for its use of commercially available starting materials, relatively mild conditions, and the key ZnCl₂ catalysis steps that enable ring formation and rearrangement efficiently.
Enzymatic and Asymmetric Hydrolysis Approaches
Another approach involves enzymatic resolution to obtain optically active cyclopentenone esters:
- Starting from racemic dl-cyclopentenone esters, selective enzymatic hydrolysis using enzymes capable of distinguishing between enantiomers is employed to enrich the (R)-isomer.
- This method allows asymmetric hydrolysis in aqueous media, providing an optically active intermediate for further transformations.
Radical and Organometallic Methods in Prostaglandin Intermediate Synthesis
Patent literature (EP0943607B1) describes advanced synthetic routes involving:
- Protection of hydroxyl groups with trialkylsilyl groups,
- Radical addition reactions using tin hydrides to form vinylstannane intermediates,
- Conversion of vinylstannanes to vinyl iodides,
- Organometallic coupling reactions with alkyllithium and copper(I) salts to construct the cyclopentenone framework,
- Control of stereochemistry through reaction conditions and reagent choice.
This method emphasizes industrial applicability, scalability, and stereoselectivity, producing prostaglandin intermediates including this compound with high purity and yield.
Hydrolysis and Extraction Protocol (Chemical Book Source)
A specific example of preparation involves:
- Stirring 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan in water with potassium monohydrogen phosphate-phosphoric acid buffer at pH 4.2 and 100°C under nitrogen.
- Upon completion, extraction with methyl isobutyl ketone yields a mixture of hydroxycyclopentenones.
- The yield reported is approximately 80.7%.
This method highlights aqueous media use and buffer control to maintain reaction conditions favorable for cyclopentenone formation.
Comparative Summary of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts + Piancatelli (Jiang et al.) | Suberic acid, furan, 2,9-oxonanedione | ZnCl₂, H₂SO₄, reducing agents | ~40% overall | Practical, five-step, scalable |
| Enzymatic Hydrolysis | dl-cyclopentenone esters | Enzymes capable of asymmetric hydrolysis | Not specified | Provides optically active intermediates |
| Radical/Organometallic (Patent) | Hydroxy-1-alkyne derivatives | Tin hydrides, Cu(I) salts, alkyllithium | Not specified | Industrially favorable, stereoselective |
| Buffered Aqueous Hydrolysis | 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan | Potassium phosphate buffer, methyl isobutyl ketone | ~80.7% | Mild conditions, extraction-based |
Research Findings and Notes
- The ZnCl₂ catalyzed Friedel-Crafts and Piancatelli rearrangement route is well-documented for its efficiency and practicality in laboratory-scale synthesis.
- Enzymatic hydrolysis offers a route to enantiomerically enriched products, crucial for biological activity in prostaglandin synthesis.
- Radical and organometallic methods provide industrially scalable routes but require careful control of protecting groups and reaction conditions to maximize yield and stereoselectivity.
- Aqueous buffered systems facilitate environmentally friendly conditions with good yields, suitable for intermediate preparation before further functionalization.
化学反応の分析
Types of Reactions
®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
科学的研究の応用
®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including prostaglandin analogs.
Biology: The compound is studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those used for treating peptic ulcer disease and inducing labor.
Industry: The compound is utilized in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of ®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves its interaction with specific molecular targets. In the case of its use as a precursor for prostaglandin analogs, the compound undergoes enzymatic transformations to produce active metabolites that interact with prostaglandin receptors. These interactions modulate various physiological processes, including inflammation, gastric acid secretion, and uterine contractions.
類似化合物との比較
Similar Compounds
Misoprostol: A synthetic analog of prostaglandin E1, used for treating peptic ulcer disease and inducing labor.
Norprostol: Another prostaglandin analog with similar biological activities.
Uniqueness
®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple chemical transformations makes it valuable in both research and industrial applications .
生物活性
(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, also known as methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS No. 41138-61-8), is a chemical compound with significant biological activity, particularly in the context of prostaglandin synthesis and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₄ |
| Molecular Weight | 240.30 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 378.4 ± 42.0 °C |
| pKa | 12.95 ± 0.40 (Predicted) |
| Storage Temperature | 2-8 °C |
Biological Activity
This compound is primarily recognized for its role as an intermediate in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. The compound is specifically noted for its involvement in the production of misoprostol , a medication used to prevent gastric ulcers and induce labor.
The biological activity of this compound is largely attributed to its structural similarity to naturally occurring prostaglandins. Its mechanism involves:
- Receptor Binding : It binds to prostaglandin receptors, influencing various physiological processes such as inflammation and blood flow.
- Enzymatic Interactions : It may interact with enzymes involved in the metabolic pathways of prostaglandins, enhancing or inhibiting their synthesis.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Synthesis and Activity : A practical synthesis method was developed that showcases the compound's utility as a precursor in prostaglandin synthesis, emphasizing its potential therapeutic applications .
- Pharmacological Studies : Research indicates that derivatives of this compound exhibit anti-inflammatory properties and may be beneficial in treating conditions associated with excessive inflammation .
- Therapeutic Applications : The compound has been studied for its potential use in reproductive health, particularly in inducing labor and managing miscarriage .
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities associated with this compound.
- Its efficacy and safety profile in clinical settings.
- Potential modifications to enhance its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the key molecular characteristics of (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, and how are they determined experimentally?
- Answer : The compound has the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.29 g/mol . Key properties include an XLogP3 value of 1.5 (indicating moderate lipophilicity) and hydrogen bonding parameters (1 donor, 4 acceptors). Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS) to resolve the cyclopentenyl and heptanoate moieties, with emphasis on stereochemical assignments .
Q. How is this compound synthesized, and what are the critical steps in its preparation?
- Answer : Synthesis involves multi-step organic reactions, including esterification of the heptanoic acid backbone and cyclization to form the hydroxylated cyclopentenyl group. Key steps require optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts like Ce(NH₄)₂(NO₃)₆ for oxidation). Protecting groups (e.g., tert-butyldimethylsilyl) are often used to preserve stereochemical integrity during synthesis .
Q. What computational tools are used to predict its physicochemical properties and reactivity?
- Answer : Density functional theory (DFT) and molecular docking software (e.g., AutoDock) model interactions with biological targets like prostaglandin receptors. Tools like PubChem and MolBase provide computational descriptors (e.g., topological polar surface area: 63.6 Ų) to predict solubility and permeability .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what methods validate its configuration?
- Answer : The (R) -configuration at the 3-hydroxy group is critical for mimicking prostaglandin E₁ (PGE₁) activity. Chiral chromatography and circular dichroism (CD) spectroscopy resolve enantiomeric purity, while X-ray crystallography confirms absolute stereochemistry. Deviations in configuration reduce binding affinity to prostaglandin receptors .
Q. What strategies are employed to optimize reaction yields in large-scale synthesis?
- Answer : Yield optimization focuses on catalyst screening (e.g., cerium-based catalysts for oxidation) and solvent selection (polar aprotic solvents like acetonitrile enhance cyclization). Process analytical technology (PAT) monitors intermediate purity, and design of experiments (DoE) identifies critical parameters (e.g., pH 8.0 for borate buffer stability in oxidative steps) .
Q. How can contradictions in reported biological data (e.g., receptor binding vs. in vitro assays) be resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Meta-analysis of literature data, coupled with dose-response validation across multiple models (e.g., HEK293 cells vs. primary tissue), clarifies mechanisms. MS-based metabolomics can detect degradation products that interfere with activity .
Q. What advanced analytical techniques are used to characterize degradation products under varying storage conditions?
- Answer : High-resolution LC-MS/MS identifies oxidation byproducts (e.g., ketone derivatives), while accelerated stability studies (40°C/75% RH) quantify degradation kinetics. Dynamic light scattering (DLS) assesses aggregation in solution, which impacts bioavailability .
Methodological Guidance
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Answer : Standardize cell culture conditions (e.g., serum-free media to avoid esterase interference) and pre-treat samples with antioxidants (e.g., ascorbic acid) to prevent oxidation. Validate assays using positive controls (e.g., Misoprostol for prostaglandin activity) and report IC₅₀/EC₅₀ values with 95% confidence intervals .
Q. How can researchers address discrepancies in CAS registry numbers (e.g., 40098-26-8 vs. 42038-75-5) across databases?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
